2,2-Dimethylpropane-1,3-diol;hexanedioic acid
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Overview
Description
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct chemical compounds that can form a polymer when combinedWhen these two compounds are polymerized, they form a polyester used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. Hexanedioic acid is typically produced through the oxidation of cyclohexanol or cyclohexanone with nitric acid .
Industrial Production Methods
In industrial settings, 2,2-Dimethylpropane-1,3-diol is produced by the hydrogenation of hydroxypivaldehyde, which is obtained from the aldol condensation of isobutyraldehyde. Hexanedioic acid is produced on a large scale by the oxidation of cyclohexane in the presence of air and nitric acid .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diol and hexanedioic acid undergo various chemical reactions, including esterification, oxidation, and polymerization.
Common Reagents and Conditions
Esterification: This reaction involves the combination of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid in the presence of an acid catalyst to form polyesters.
Polymerization: The polymerization of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid forms polyesters, which are used in various industrial applications.
Major Products
The major products formed from these reactions include polyesters, which are used in the production of resins, coatings, and plasticizers .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol and hexanedioic acid have numerous scientific research applications:
Chemistry: They are used in the synthesis of polyesters and polyurethanes.
Biology: These compounds are used in the development of biodegradable polymers for medical applications.
Medicine: They are used in drug delivery systems and as components in medical devices.
Industry: These compounds are used in the production of resins, coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid involves their ability to form esters and polymers. The hydroxyl groups in 2,2-Dimethylpropane-1,3-diol react with the carboxyl groups in hexanedioic acid to form ester bonds, resulting in the formation of polyesters . These polyesters have unique properties, such as high thermal stability and resistance to hydrolysis, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Another diol used in the production of polyesters.
Propylene glycol: A diol used in the production of polyurethanes and resins.
Phthalic acid: An acid used in the production of polyesters and plasticizers.
Uniqueness
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are unique due to their ability to form highly stable polyesters with excellent thermal and hydrolytic stability. This makes them particularly valuable in applications requiring durable and long-lasting materials .
Properties
CAS No. |
103439-11-8 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Related CAS |
27925-07-1 |
Origin of Product |
United States |
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